6,8-Dimethylindolizine-2-carboxylic acid
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Description
6,8-Dimethylindolizine-2-carboxylic acid is a derivative of indolizine-2-carboxylic acid . Indolizine-2-carboxylic acid is an organic compound that contains a carboxyl functional group . The carboxyl group consists of a carbon atom that shares a double bond with an oxygen atom and a single bond with a hydroxyl group . This compound is used in laboratory chemicals .
Chemical Reactions Analysis
Carboxylic acids, such as this compound, are key players in human and animal metabolism . They are hardly retained under reversed-phase liquid chromatography (RP-LC) conditions in their native form, so derivatization is an option to make them accessible to RP-LC and simultaneously increase their response for mass spectrometric detection .Physical and Chemical Properties Analysis
Carboxylic acids, such as this compound, exhibit strong hydrogen bonding between molecules, resulting in high boiling points compared to other substances of comparable molar mass . They also have a carboxyl group that readily engages in hydrogen bonding with water molecules .Scientific Research Applications
Chemical Reactions and Synthesis
6,8-Dimethylindolizine-2-carboxylic acid is involved in various chemical reactions and synthesis processes. For instance, 3-Cyano- and 3-cyano-6,8-dimethylindolizines react with dimethyl acetylenedicarboxylate, leading to the formation of cycl[3.2.2]azines (Uchida & Matsumoto, 1980). Another study showed the synthesis of cycl[3.2.2]azine and benzo[g]cycl[3.2.2]azine derivatives using reactions between indolizine derivatives and dimethyl acetylene (Tominaga et al., 1989). These findings highlight the compound's role in complex chemical synthesis and the formation of novel chemical structures.
Novel Compound Synthesis
Research has explored the use of this compound derivatives for synthesizing novel compounds. For instance, ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate, a key starting material, was used for synthesizing novel analogues of the natural alkaloid peramine (Voievudskyi et al., 2016). This research demonstrates the potential of this compound derivatives in creating new chemical entities with possible pharmacological significance.
Applications in Organic Chemistry
The compound is also significant in organic chemistry. A study involving pyrrole and hexane-2,5-dione showed the formation of 5,8-dimethylindolizine, among other products, highlighting the diverse reactivity and applications of indolizine derivatives in organic syntheses (Dalton & Teitei, 1968).
Analytical Chemistry Applications
In the field of analytical chemistry, 2-nitrophenylhydrazine, used for derivatizing carboxylic acids, aldehydes, and ketones, could potentially involve derivatives of this compound. This process aids in separating these compounds via high-performance liquid chromatography (Peters et al., 2004).
Synthetic Pathways and Reactions
Various synthetic pathways and reactions involving this compound derivatives have been explored. For instance, the synthesis and reactivity of 1,2-dimethylindolizine-3-carboxylates, derivatives of indazole alkaloids, were studied for potential applications in creating new chemical entities (Schmidt et al., 2006).
Properties
IUPAC Name |
6,8-dimethylindolizine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-8(2)10-4-9(11(13)14)6-12(10)5-7/h3-6H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVIPQMISQZHPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=CC(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206972-95-3 |
Source
|
Record name | 6,8-dimethylindolizine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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